What is Boc-Lys-OH and its role in peptide synthesis?
What is Boc-Lys-OH and its role in peptide synthesis?
An In-depth Technical Guide to Boc-Lys-OH and Its Role in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nα-Boc-L-lysine (Boc-Lys-OH)
Nα-Boc-L-lysine (Boc-Lys-OH) is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a cornerstone of "Boc chemistry," a strategy widely employed in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc group is a urethane-type protecting group that is stable under a variety of conditions but can be readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA).
The lysine (B10760008) residue possesses a second amino group on its side chain (the ε-amino group), which is also nucleophilic and requires protection to prevent unwanted side reactions during peptide synthesis. Therefore, the selection of an appropriate side-chain protecting group, orthogonal to the Nα-Boc group, is a critical consideration for the successful incorporation of lysine into a peptide sequence. The choice of the ε-amino protecting group depends on the overall synthetic strategy, particularly the conditions used for the final deprotection of the completed peptide.
Chemical Properties and Structure
The fundamental structure of Boc-Lys-OH involves the attachment of the Boc group to the α-amino group of L-lysine. The ε-amino group is typically protected by another group, leading to a variety of commercially available derivatives.
Table 1: Physicochemical Properties of Nα-Boc-L-lysine
| Property | Value |
| Chemical Formula | C11H22N2O4 |
| Molecular Weight | 246.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 205-207 °C (decomposes) |
| Solubility | Soluble in water, methanol, and ethanol |
| CAS Number | 13734-28-6 |
The Role of Boc-Lys-OH in Peptide Synthesis
Boc-Lys-OH is a fundamental building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino group, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain attached to a solid support.
The general workflow for incorporating a Boc-Lys-OH residue into a peptide chain during SPPS is as follows:
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Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA), to liberate a free amino group.
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Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base to generate a free amine.
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Coupling: The activated carboxyl group of the incoming Boc-Lys-OH derivative is then coupled to the free amino group of the peptide-resin.
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Capping (Optional): Any unreacted amino groups on the resin can be capped to prevent the formation of deletion sequences.
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Cycle Repetition: The process is repeated to elongate the peptide chain.
Orthogonal Side-Chain Protection of Lysine
The ε-amino group of lysine must be protected with a group that is stable to the acidic conditions used for the removal of the Nα-Boc group. This protecting group is typically removed at the final stage of peptide synthesis, often under different conditions, a concept known as orthogonal protection. The choice of the ε-protecting group is crucial and influences the final deprotection strategy.
Table 2: Common Side-Chain Protected Nα-Boc-L-lysine Derivatives
| Derivative | Side-Chain Protecting Group | Deprotection Conditions | Key Features |
| Boc-Lys(Z)-OH | Benzyloxycarbonyl (Z) | Strong acid (e.g., HF) or catalytic hydrogenolysis | Classic protecting group, stable to TFA. |
| Boc-Lys(2-Cl-Z)-OH | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong acid (e.g., HF) | More acid-labile than the Z group, allowing for milder final deprotection. |
| Boc-Lys(Fmoc)-OH | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | Allows for selective deprotection of the side chain while the peptide is still on the resin, enabling side-chain modifications. |
Experimental Protocols
General Protocol for Boc-SPPS using Boc-Lys-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing a lysine residue using Boc chemistry.
Materials:
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Merrifield resin (or other suitable solid support)
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Boc-protected amino acids (including a side-chain protected Boc-Lys derivative)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIEA)
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Coupling reagent (e.g., HBTU, DIC/HOBt)
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Dimethylformamide (DMF)
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Methanol (MeOH)
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Acetic anhydride (B1165640) (for capping)
Procedure:
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Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
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Boc Deprotection:
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Wash the resin with DCM (3x).
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Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
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Treat the resin with 50% TFA in DCM (v/v) for 20 minutes.
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Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DCM (3x).
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Neutralization:
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Wash the resin with DCM (3x).
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Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (2x).
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Wash the resin with DCM (3x).
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Coupling:
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Dissolve the Boc-Lys-OH derivative (3 equivalents) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.
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Add DIEA (6 equivalents) to the solution.
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Add the activation mixture to the resin and shake for 1-2 hours.
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Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
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Wash the resin with DMF (3x) and DCM (3x).
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Capping (Optional):
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Treat the resin with a solution of acetic anhydride/DIEA/DCM for 20 minutes.
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Wash the resin with DCM (3x).
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Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
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Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
Caption: Workflow for the incorporation of a Boc-Lys-OH residue in Boc-SPPS.
This guide provides a comprehensive overview of Boc-Lys-OH and its critical role in peptide synthesis. For specific applications, researchers should consult detailed literature and safety data sheets for all reagents used.
